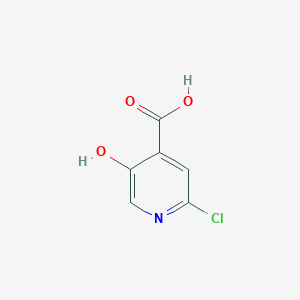
2-Chloro-5-hydroxyisonicotinic acid
Overview
Description
2-Chloro-5-hydroxyisonicotinic acid is a derivative of nicotinic acid, which is a natural product widely found in plants and animals. It is structurally related to compounds that have been studied for their potential use as herbicides and in the synthesis of various organotin compounds. The interest in such derivatives stems from their biological activity and potential applications in agriculture and materials science.
Synthesis Analysis
The synthesis of compounds related to 2-chloro-5-hydroxyisonicotinic acid has been reported in the literature. For instance, a series of N-(arylmethoxy)-2-chloronicotinamides, which are structurally related to 2-chloro-5-hydroxyisonicotinic acid, were designed and synthesized from nicotinic acid. These compounds showed promising herbicidal activity, indicating the potential of 2-chloro-5-hydroxyisonicotinic acid derivatives in the development of new herbicides .
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-chloro-5-hydroxyisonicotinic acid has been characterized using various spectroscopic techniques. For example, the crystal structure of triphenyltin esters of 5-chloro-6-hydroxynicotinic acid, a compound with a similar substitution pattern, was determined by single crystal X-ray diffraction. The tin atoms in these compounds were found to be five-coordinate in a trigonal bipyramidal structure, forming one-dimensional linear polymers through interactions between the oxygen atoms of phenolic hydroxide and tin atoms of adjacent molecules .
Chemical Reactions Analysis
The reactivity of 2-chloro-5-hydroxyisonicotinic acid derivatives has been explored in the context of their interactions with other chemical species. For instance, a chloro-di-phenyltin(IV) complex with 2-mercapto-nicotinic acid, a related compound, was synthesized and its influence on the catalytic oxidation of linoleic acid by the enzyme lipoxygenase was studied. This research provides insights into the chemical behavior of chlorinated nicotinic acid derivatives in biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloro-5-hydroxyisonicotinic acid and its derivatives can be inferred from related compounds. The elemental analysis, IR, and NMR spectroscopy of triorganotin esters of heteroaromatic carboxylic acids, including those derived from 5-chloro-6-hydroxynicotinic acid, have been characterized, providing a basis for understanding the properties of 2-chloro-5-hydroxyisonicotinic acid .
Scientific Research Applications
Nutraceutical and Food Additive Properties : Chlorogenic acid, a compound closely related to 2-Chloro-5-hydroxyisonicotinic acid, is recognized for its potential in treating metabolic syndrome due to its antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive properties. It is also used as a food additive due to its antimicrobial activity against a range of organisms, including bacteria, yeasts, molds, viruses, and amoebas, as well as its antioxidant properties and prebiotic activity, making it an excellent candidate for dietary supplements and functional foods (Santana-Gálvez et al., 2017).
Electrochemical Analysis and Sensors : 2-Chloro-4-hydroxyphenoxyacetic acid, similar to 2-Chloro-5-hydroxyisonicotinic acid, has been used as an electroactive tracer in assays for the analysis of herbicides. This application demonstrates the potential of these compounds in developing sensitive and specific methods for detecting various substances, especially in environmental and agricultural contexts (Schöllhorn et al., 2000).
Synthesis and Structure Characterization : Research has been conducted on the synthesis and structure characterization of compounds involving 2-Chloro-5-hydroxyisonicotinic acid and its derivatives. For example, triorganotin compounds with 5-chloro-6-hydroxynicotinic acid were synthesized and characterized, demonstrating applications in materials science, especially in the creation of polymers and novel materials (Gao, 2012).
Biochemical and Biomedical Research : Chlorogenic acid and its derivatives have been extensively studied for their potential health benefits. Their properties include neuroprotective, cardiovascular protective, gastrointestinal protective, renoprotective, hepatoprotective, glucose and lipid metabolism regulatory, and anticarcinogenic effects. This suggests a broad range of applications in pharmaceuticals and health supplements (Lu et al., 2020).
Corrosion Inhibition : Certain derivatives of chloronicotinamides, which are structurally related to 2-Chloro-5-hydroxyisonicotinic acid, have shown promising results as corrosion inhibitors. This implies potential applications in materials science, particularly in protecting metals from corrosion in various industrial applications (Saha et al., 2015).
Safety and Hazards
The compound is classified under the GHS07 hazard class. It may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water in case of contact with eyes (P305+P351+P338) .
Future Directions
While specific future directions for 2-Chloro-5-hydroxyisonicotinic acid are not available, research into similar compounds like 2-naphthol has suggested that understanding their reaction mechanisms can aid in the development of novel antioxidants . Additionally, the synthetic utility of these compounds for constructing diverse bioactive heterocyclic scaffolds has been recognized .
properties
IUPAC Name |
2-chloro-5-hydroxypyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-5-1-3(6(10)11)4(9)2-8-5/h1-2,9H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQRNMNNTRITIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693606 | |
| Record name | 2-Chloro-5-hydroxypyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1060804-57-0 | |
| Record name | 2-Chloro-5-hydroxypyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-[3,5-Dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B3026611.png)
![(3-Methylbenzo[d]isoxazol-5-yl)methanamine hydrochloride](/img/structure/B3026612.png)



![4-[4-[[5-Chloro-4-[[2-[(propan-2-yl)sulfonyl]phenyl]amino]pyrimidin-2-yl]amino]-5-isopropoxy-2-methylphenyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3026621.png)

![8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3026623.png)




